molecular formula C21H16BrClO3 B8481678 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride

5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride

Cat. No.: B8481678
M. Wt: 431.7 g/mol
InChI Key: FMHAKBRRLBRXRM-UHFFFAOYSA-N
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Description

5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of bromine and phenylmethoxy groups attached to a benzoyl chloride core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and phenol derivatives for the etherification step .

Chemical Reactions Analysis

5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of compounds with potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and phenylmethoxy groups influence its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar compounds to 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride include other benzoyl chlorides with different substituents, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C21H16BrClO3

Molecular Weight

431.7 g/mol

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride

InChI

InChI=1S/C21H16BrClO3/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

FMHAKBRRLBRXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)Cl)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.4 9 g of 5-bromo-2,4-dibenzyloxybenzoic acid, 40 ml of thionyl chloride and 1 drop of DMF are stirred at room temperature for 4 hours. The thionyl chloride is removed, and the residue is treated twice with dichloromethane, giving 9.4 g of 5-bromo-2,4-dibenzyloxybenzoyl chloride, which is processed further directly.
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